4-[({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide
Overview
Description
4-[({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide is a useful research compound. Its molecular formula is C14H13BrClN3O2S2 and its molecular weight is 434.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.93211 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
The study by Pişkin, Canpolat, and Öztürk (2020) introduces a zinc phthalocyanine substituted with benzenesulfonamide derivative groups, showcasing its potential for photodynamic therapy in cancer treatment. The compound exhibited significant photophysical and photochemical properties, such as high singlet oxygen quantum yield, which are crucial for Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Nonlinear Optical Materials
Anwar et al. (2000) prepared a series of ionic 4-amino-1-methylpyridinium benzenesulfonate salts, demonstrating their crystallization into noncentrosymmetric structures suitable for second-order nonlinear optics. This highlights the potential use of benzenesulfonamide derivatives in developing materials for optical applications (Anwar, Okada, Oikawa, & Nakanishi, 2000).
Enzyme Inhibition for Therapeutic Applications
Kausar et al. (2019) synthesized Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide, which were evaluated for their enzyme inhibition potential against AChE and BChE enzymes, relevant to Alzheimer's disease treatment. The compounds showed significant enzyme inhibition, indicating potential therapeutic applications (Kausar et al., 2019).
Properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-[(4-sulfamoylphenyl)methyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClN3O2S2/c15-10-3-6-13(12(16)7-10)19-14(22)18-8-9-1-4-11(5-2-9)23(17,20)21/h1-7H,8H2,(H2,17,20,21)(H2,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMFWRACMBIMEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)NC2=C(C=C(C=C2)Br)Cl)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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